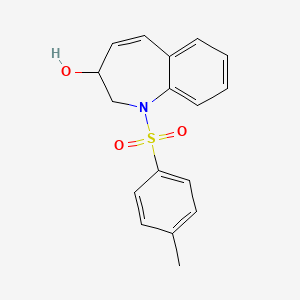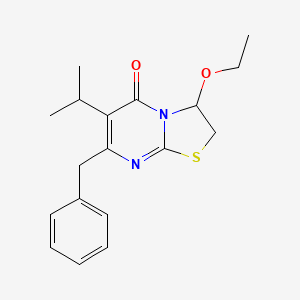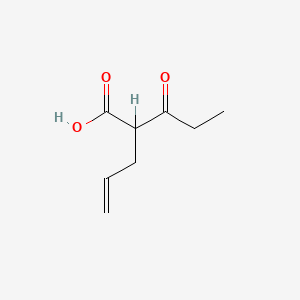
2-Propanoylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Keto-4’-en-valproic acid is a derivative of valproic acid, a well-known antiepileptic drug. Valproic acid and its derivatives have been extensively studied for their therapeutic effects, particularly in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis . 3-Keto-4’-en-valproic acid is one of the metabolites formed during the biotransformation of valproic acid in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-4’-en-valproic acid typically involves the oxidation of valproic acid or its derivatives. One common method is the oxidation of 4-en-valproic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Keto-4’-en-valproic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
3-Keto-4’-en-valproic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert it back to less oxidized forms of valproic acid.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of valproic acid, as well as substituted derivatives depending on the reagents used .
科学的研究の応用
3-Keto-4’-en-valproic acid has several scientific research applications:
作用機序
The mechanism of action of 3-Keto-4’-en-valproic acid involves its interaction with various molecular targets and pathways. It is known to inhibit histone deacetylases, which leads to changes in gene expression and chromatin structure . This inhibition can affect various cellular processes, including cell cycle regulation, apoptosis, and differentiation. Additionally, it may influence neurotransmitter systems, such as gamma-aminobutyric acid (GABA) and glutamate, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
4-en-valproic acid: Another metabolite of valproic acid with similar chemical properties.
2-en-valproic acid: A related compound with a different position of the double bond.
3-OH-valproic acid: A hydroxylated derivative of valproic acid.
Uniqueness
3-Keto-4’-en-valproic acid is unique due to its specific oxidation state and the presence of both a keto group and a double bond. This combination of functional groups gives it distinct chemical reactivity and biological activity compared to other valproic acid derivatives .
特性
CAS番号 |
91284-16-1 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
2-propanoylpent-4-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-3-5-6(8(10)11)7(9)4-2/h3,6H,1,4-5H2,2H3,(H,10,11) |
InChIキー |
YLMYKHAEFZCRCH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(CC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


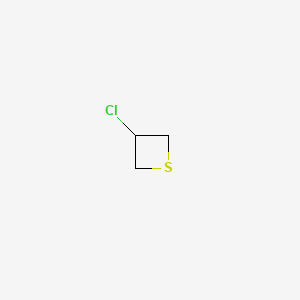
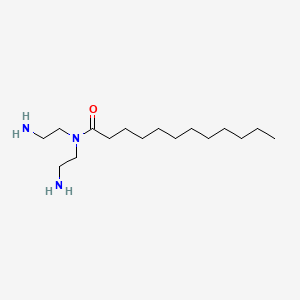
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
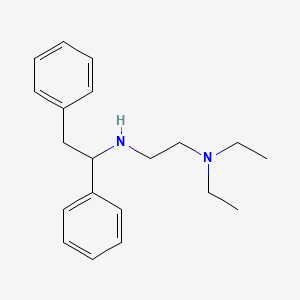
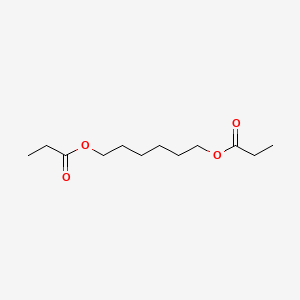
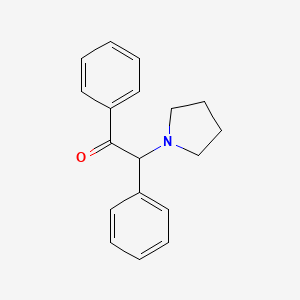
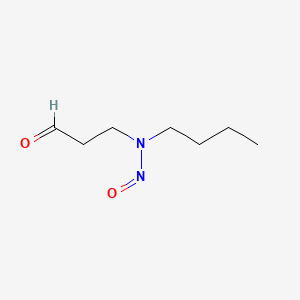
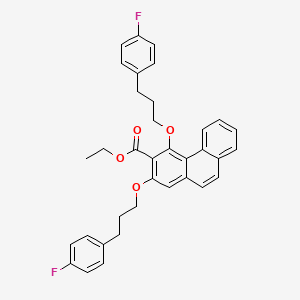
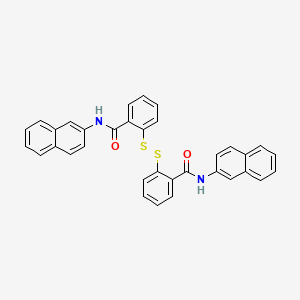
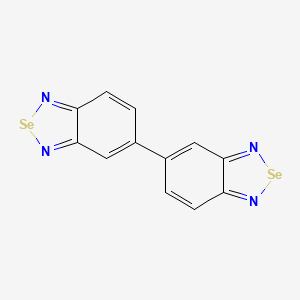
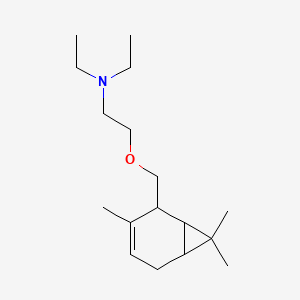
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
